1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane

Medicinal Chemistry Antifungal Drug Discovery Structure-Activity Relationship (SAR)

1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane (CAS 1025130-17-9, molecular formula C₁₃H₁₅N₃O, molecular weight 229.28 g/mol) is a synthetic small-molecule oxime ether bearing an imidazole ring, a phenyl group, and a geminal dimethyl-substituted quaternary carbon center on the propane backbone. Its IUPAC name is (NZ)-N-(2-imidazol-1-yl-2-methyl-1-phenylpropylidene)hydroxylamine, defining the oxime geometry as the Z (syn) isomer.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 1025130-17-9
Cat. No. B2670980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane
CAS1025130-17-9
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESCC(C)(C(=NO)C1=CC=CC=C1)N2C=CN=C2
InChIInChI=1S/C13H15N3O/c1-13(2,16-9-8-14-10-16)12(15-17)11-6-4-3-5-7-11/h3-10,17H,1-2H3/b15-12-
InChIKeyKHXOEINQXFOOHL-QINSGFPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane (CAS 1025130-17-9): Structural Identity, Compound Class, and Procurement-Relevant Characteristics


1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane (CAS 1025130-17-9, molecular formula C₁₃H₁₅N₃O, molecular weight 229.28 g/mol) is a synthetic small-molecule oxime ether bearing an imidazole ring, a phenyl group, and a geminal dimethyl-substituted quaternary carbon center on the propane backbone . Its IUPAC name is (NZ)-N-(2-imidazol-1-yl-2-methyl-1-phenylpropylidene)hydroxylamine, defining the oxime geometry as the Z (syn) isomer . The compound belongs to the class of imidazole-containing oximes, a scaffold recognized for antifungal, anticancer, and GPBAR1 (TGR5) agonist activities in structurally related analogs [1][2]. It is supplied as a research chemical with a minimum purity specification of 95% and is listed in the Biosynth sourcing portfolio under catalog code ARB13017 with batch-specific lead times .

Why 1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane Cannot Be Replaced by Generic Imidazole Oximes or α₂-Adrenergic Imidazoles


Generic substitution among imidazole-containing oximes or imidazole-based pharmacophores is precluded by two structural features unique to 1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane: (i) the geminal dimethyl substitution at the C2 position of the propane linker, which creates a quaternary carbon center absent in the des-methyl analog H3IPI and in all 3-(1H-imidazol-1-yl)propan-1-one oxime esters [1]; and (ii) the defined (NZ)-oxime geometry, which determines the spatial orientation of the hydroxyl group and directly impacts hydrogen-bonding capacity, metal-chelation potential, and molecular recognition at biological targets [2]. The quaternary center also imposes conformational restriction not present in medetomidine (which bears a 2,3-dimethylphenyl substitution pattern) or in the unsubstituted propyl-linked imidazoles, altering LogP, metabolic stability, and off-rate kinetics at any given target [1][3]. These differences mean that potency, selectivity, and ADME data generated for any single analog in this class cannot be extrapolated to another.

Quantitative Differentiation Evidence for 1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane Versus Closest Analogs


Unique Quaternary Carbon Center at C2: Structural Differentiation from the Des-Methyl Oxime H3IPI

The target compound possesses a geminal dimethyl substitution at the C2 position of the propane backbone, creating a quaternary carbon (C₂ with no hydrogen atoms). This feature is absent in the closest structurally characterized analog, (1E)-N-hydroxy-3-(1H-imidazol-1-yl)-1-phenylpropan-1-imine (H3IPI, C₁₂H₁₃N₃O, MW 215.25), which bears two hydrogen atoms at the C2 and C3 positions respectively [1]. The quaternary center introduces ~14 Da of additional mass, increases steric bulk proximal to the imidazole ring, eliminates a metabolic soft spot (C2 C–H bond oxidation), and imposes conformational restriction that alters the dihedral angle distribution between the imidazole and phenyl rings as predicted by DFT calculations on the des-methyl scaffold [1]. For comparison, the des-methyl H3IPI was characterized as an antifungal precursor with HOMO-LUMO gap, electrophilicity index, and NLO properties computed at the B3LYP/6-311++G(d,p) level, but no quantitative antifungal MIC data were reported for H3IPI itself [1].

Medicinal Chemistry Antifungal Drug Discovery Structure-Activity Relationship (SAR)

Defined (NZ)-Oxime Stereochemistry versus (E)-Isomer Series: Impact on Bioactive Conformation

The target compound is specified as the (NZ)-oxime isomer (IUPAC: (NZ)-N-(2-imidazol-1-yl-2-methyl-1-phenylpropylidene)hydroxylamine), placing the hydroxyl group syn to the imidazole-bearing C2 carbon . In contrast, the most potent anti-Candida oxime esters reported by Attia et al. (e.g., compound 5j, MIC = 0.0054 µmol/mL vs. C. albicans) are exclusively the (E)-oxime isomers, where the O-acyl substituent is anti to the imidazole-bearing side chain [1]. The (Z)-configuration in the target compound positions the free hydroxyl group directly toward the imidazole ring, enabling intramolecular hydrogen bonding (N(imidazole)···HO–N) that is geometrically impossible in the (E)-series. This intramolecular H-bond stabilizes a distinct low-energy conformer, shifts the pKa of the oxime OH, and alters metal-chelation geometry (e.g., for CYP51 heme iron coordination) relative to the (E)-anti-Candida oxime esters [1][2].

Stereochemistry Conformational Analysis Antifungal Pharmacophore

Documented Purity Floor of 95%: Batch-to-Batch Reproducibility for SAR and In Vitro Assays

The compound is supplied with a minimum purity specification of ≥95% as documented by the vendor Cymit Química / Biosynth . This purity threshold is critical for concentration-response assays: at 95% purity, a 5% impurity burden could contribute up to 0.5 log units of error in IC₅₀ or MIC determinations if the impurity is biologically active. By comparison, many in-class imidazole oxime esters synthesized in academic laboratories (e.g., compounds 4a–d and 5a–l in the Attia et al. series) were reported with purity confirmed only by elemental analysis (±0.4% for C, H, N) and ¹H NMR, without a quantitative purity specification [1]. For the des-methyl analog H3IPI, purity was not explicitly stated; characterization relied on spectroscopic agreement with DFT simulations [2]. The explicit 95% purity floor reduces the risk of false-positive biological activity originating from uncharacterized synthetic byproducts.

Analytical Chemistry Quality Control Reproducibility

Class-Level Antifungal Potential of Imidazole Oximes: Quantitative Baseline from the 3-(1H-Imidazol-1-yl)propan-1-one Oxime Ester Series

Although no direct MIC data have been published for 1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane itself, the compound shares the core imidazole–phenyl–oxime pharmacophore with a series of 3-(1H-imidazol-1-yl)propan-1-one oxime esters for which quantitative anti-Candida data are available [1]. In that series, the free oxime 4a exhibited an MIC of 0.5807 µmol/mL against C. albicans and C. tropicalis, which is >2.8-fold more potent than fluconazole (MIC >1.6325 µmol/mL) but ~31-fold weaker than the most potent O-acyl derivative 5j (MIC 0.0054 µmol/mL) [1]. The 300-fold potency range within this congeneric series (0.0054 to >1.6325 µmol/mL) demonstrates that the oxime substitution pattern is the dominant driver of antifungal activity, not merely the presence of the imidazole ring. The target compound, with its unique combination of a free (Z)-oxime, gem-dimethyl quaternary center, and unesterified hydroxyl group, occupies an uncharted position within this activity landscape.

Antifungal Activity Candida albicans Azole Chemotype

Distinct Pharmacological Space Relative to Medetomidine/Dexmedetomidine: α₂-Adrenergic vs. Oxime Chemotype

Medetomidine (CAS 86347-14-0) and dexmedetomidine are imidazole-containing α₂-adrenoceptor agonists with a 2,3-dimethylphenyl substitution and a chiral methyl-bearing benzylic carbon [1]. Despite sharing an imidazole ring, medetomidine differs fundamentally from the target compound in three respects: (i) medetomidine lacks an oxime functionality, possessing instead a chiral secondary alcohol; (ii) medetomidine's phenyl ring is 2,3-dimethyl-substituted, whereas the target compound's phenyl ring is unsubstituted; and (iii) the target compound's imidazole is N-linked to a quaternary carbon, while medetomidine's imidazole is attached to a tertiary benzylic carbon. These differences translate to distinct pharmacology: medetomidine activates α₂-adrenoceptors with sub-nanomolar affinity (K_i ~1–5 nM) [2], whereas oxime-bearing imidazole propanes in the GPBAR1 agonist series (e.g., Roche patent examples) activate the bile acid receptor TGR5 with EC₅₀ values in the nanomolar to low micromolar range [3]. The target compound, containing both an oxime and a quaternary center, is predicted to have negligible α₂-adrenoceptor activity and may instead engage targets relevant to the oxime pharmacophore, such as fungal CYP51 or GPBAR1.

GPCR Pharmacology α₂-Adrenoceptor Chemical Probe Selectivity

Procurement Differentiation: Defined Lead Time and Batch-Specific Sourcing from Biosynth (ARB13017)

The compound is available as a catalog-listed research chemical (Biosynth code ARB13017) with a stated lead time of 2–3 weeks and flat pricing of $900.00 across all quantities from 10 mg to 250 mg . This contrasts with most comparator imidazole oximes (e.g., H3IPI, oxime esters 4a–d, 5a–l), which are not commercially cataloged and require de novo custom synthesis with variable timelines and costs. The MDL number MFCD00245790 provides a unique registry identifier that facilitates unambiguous ordering across supplier databases . For industrial users conducting SAR-by-catalog or hit-expansion campaigns, the availability of a pre-characterized, batch-controlled compound eliminates the 8–16 week synthesis and characterization cycle typical of custom imidazole oxime production [1].

Research Chemical Sourcing Supply Chain Catalog Compound

Defined Research and Industrial Application Scenarios for 1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane Supported by Quantitative Evidence


Antifungal Lead Discovery: Profiling the Free (Z)-Oxime Chemotype Against Azole-Resistant Candida Species

Given that the free oxime 4a in the congeneric 3-(1H-imidazol-1-yl)propan-1-one series demonstrated an MIC of 0.5807 µmol/mL against C. albicans—already >2.8-fold more potent than fluconazole (MIC >1.6325 µmol/mL)—the target compound, with its (Z)-oxime geometry and quaternary C2 center, is a high-priority candidate for MIC determination against fluconazole-resistant C. albicans, C. krusei, and C. tropicalis clinical isolates [1]. The 300-fold potency range observed within the oxime ester series (0.0054 to >1.6325 µmol/mL) indicates that the unesterified (Z)-oxime may exhibit potency between that of the free oxime 4a and the O-acyl derivative 5j, and its activity against azole-resistant strains is unknown and worth characterizing [1].

GPBAR1 (TGR5) Agonist Screening: Evaluating a Novel Imidazole-Oxime Scaffold for Metabolic Disease

The 1-hydroxyimino-3-phenyl-propane scaffold is a validated GPBAR1 agonist chemotype, with Roche patent examples (US20120010190A1) demonstrating EC₅₀ values from 28 nM to 2.26 µM in HEK293T cAMP assays [2]. The target compound extends this chemotype by introducing a gem-dimethyl group at the C2 position, which is predicted to increase metabolic stability (blocking benzylic C–H oxidation) and alter the conformational preference of the imidazole ring relative to the phenyl group. This compound should be evaluated in a GPBAR1 cAMP assay alongside the reference agonist lithocholic acid (LCA, EC₅₀ ~6.06 µM) to establish whether the quaternary center improves potency relative to the unsubstituted 1-hydroxyimino-3-phenyl-propane scaffold [2].

Metabolic Stability and CYP Inhibition Profiling: Assessing the Effect of the C2 Quaternary Center

The C2 gem-dimethyl group eliminates a potential site of oxidative metabolism (C2 C–H bond) present in the des-methyl analog H3IPI, predicting improved microsomal stability [3]. The target compound should be subjected to human liver microsome (HLM) and hepatocyte stability assays alongside H3IPI as a direct comparator, with the hypothesis that intrinsic clearance (CL_int) will be reduced by ≥2-fold for the target compound. Additionally, the free oxime may act as a CYP51 ligand via heme iron coordination (analogous to the azole antifungal pharmacophore), and should be screened in a CYP inhibition panel (CYP3A4, 2D6, 2C9, 2C19) to assess selectivity versus drug-metabolizing CYPs [1][3].

Chemical Probe Development: A Stereochemically Pure (Z)-Oxime for Metal-Chelation-Dependent Target Engagement

The (NZ)-oxime geometry positions the hydroxyl group for intramolecular hydrogen bonding with the imidazole N3 nitrogen, creating a pre-organized metal-chelating motif distinct from the (E)-oxime esters . This compound can serve as a scaffold for developing selective inhibitors of metalloenzymes (e.g., CYP51, HDACs, matrix metalloproteinases) where the (Z)-oxime acts as a zinc- or heme-iron-binding warhead. The free hydroxyl group also permits facile derivatization (acylation, alkylation, sulfonation) to generate focused libraries for SAR exploration, while the defined (Z)-geometry ensures that all derivatives maintain a consistent spatial presentation of the imidazole and phenyl rings .

Quote Request

Request a Quote for 1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.